Macro-lattami

Macrolactams are a class of cyclic peptides characterized by a macrocyclic lactam ring, which typically contains more than five and up to twelve or even more carbon atoms. These compounds exhibit a wide range of biological activities due to their unique structure, making them valuable in various applications within the pharmaceutical and agricultural industries.

Structurally, macrolactams are derived from natural products such as antibiotics, antifungals, and immunosuppressants. The macrocyclic lactam ring can be single or multiple, depending on the number of lactam units. Common derivatives include azalactams (one additional amide bond) and lactones (a hydroxyl group replacing one carbon atom in the lactam).

Biologically, macrolactams possess potent antimicrobial properties against gram-positive bacteria due to their ability to interfere with bacterial protein synthesis. In agriculture, they are used as fungicides to control fungal infections. Research is also ongoing into their potential use in cancer therapy and other therapeutic areas where their specific binding sites can be exploited.

Macrolactam derivatives are often synthesized through chemical modifications of natural products or by combinatorial chemistry techniques, allowing for the development of new compounds with enhanced efficacy and reduced side effects.

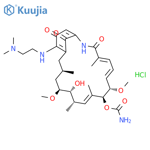

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

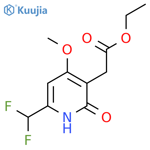

|

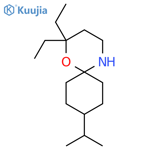

Antibiotic TAN 420E | 91700-93-5 | C30H44N2O9 |

|

Geldanamycin, 17-[(2-chloroethyl)amino]-17-demethoxy- | 71952-92-6 | C30H42ClN3O8 |

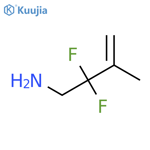

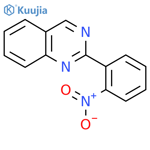

|

Nsc366466 | 70503-72-9 | C23H27N3O2 |

|

ansatrienin A2 | 85819-32-5 | C34H46N2O8 |

|

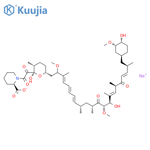

| 20008-20-2 | C27H48FeN6O9 |

|

Naphthomycin | 55557-40-9 | C40H46ClNO9 |

|

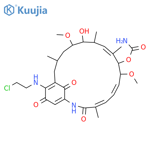

1-Oxa-4,9,15,20,26,31-hexaazacyclotritriacontane-5,8,16,19,27,30-hexone, 4,15,26-trihydroxy- | 126988-94-1 | C26H46N6O10 |

|

(1S,2R,3R,5S,6S,20R,21S)-11-chloro-15,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1~10,14~.0~3,5~]hexacosa-10(26),11,13,16,18-pentaen-6-yl 2-[methyl(2-methylpropanoyl)amino]propanoate (non-preferred | 50657-33-5 | C36H50ClN3O11 |

|

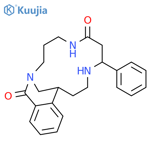

Simeprevir | 923604-59-5 | C38H47N5O7S2 |

|

Alvespimycin hydrochloride | 467214-21-7 | C32H49ClN4O8 |

Letteratura correlata

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744

-

5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

Fornitori consigliati

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati